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Compound of Interest

Compound Name: Solvent Orange 107

Cat. No.: B1169839 Get Quote

Technical Support Center: Solvent Orange 107
Welcome to the technical support center for reducing background fluorescence. This guide

provides detailed troubleshooting advice and protocols for using Solvent Orange 107 and

other methods to improve the signal-to-noise ratio in your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and what causes it?

A1: Background fluorescence is any unwanted signal that is not related to the specific

fluorescent probe targeting your molecule of interest. It can obscure the true signal, leading to

poor image quality and difficulty in interpreting results.[1][2][3] The primary causes include:

Autofluorescence: Tissues and cells contain endogenous molecules that fluoresce naturally,

such as collagen, elastin, lipofuscin, and red blood cells.[2][3][4]

Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can

react with proteins and amines in the tissue to create fluorescent products.[1][2][4]

Glutaraldehyde generally causes more autofluorescence than paraformaldehyde (PFA) or

formaldehyde.[1][4]

Non-specific Binding: The primary or secondary antibodies may bind to unintended targets in

the sample.[5][6][7] Excess antibody that is not washed away properly can also contribute to
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high background.[6][8]

Q2: What is Solvent Orange 107 and how does it work?

A2: Solvent Orange 107, also known as Transparent Orange R, is a high-performance

methine-based solvent dye.[9][10] While primarily used for coloring plastics and other polymers

due to its excellent heat stability and lightfastness[9][11][12], certain hydrophobic dyes can be

adapted to reduce some types of background fluorescence. Similar dyes, like Sudan Black B,

work by binding to and masking fluorescent components like lipofuscin.[1][3] It is hypothesized

that Solvent Orange 107 acts in a similar manner, absorbing stray excitation light and masking

the emission from autofluorescent sources.

Q3: When should I consider using a background-reducing agent like Solvent Orange 107?

A3: You should consider using a background-reducing agent when you observe high

background fluorescence that compromises your data quality. This is often the case when:

Working with tissues known to be highly autofluorescent (e.g., spleen, kidney, pancreas).[13]

Your unstained control samples show significant fluorescence across multiple channels.[14]

The signal from your target is weak and is being obscured by background noise.[2]

You are unable to change your fixation method or fluorophores to less problematic options.

[4][13]

Troubleshooting Guide
This guide addresses common issues encountered when trying to reduce background

fluorescence.
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Problem Potential Cause Recommended Solution

High background across the

entire sample (in all channels)

Autofluorescence from tissue

components (e.g., collagen,

red blood cells) or fixation.[2]

[3][4]

1. Perfuse tissues with PBS

before fixation to remove red

blood cells.[1][4][13] 2.

Optimize Fixation: Reduce

fixation time or switch from

glutaraldehyde to PFA.[1][4] If

compatible with your antibody,

consider using an organic

solvent fixative like ice-cold

methanol.[13] 3. Apply a

Quenching Agent: Treat

samples with a quenching

agent. Options include

commercial kits, sodium

borohydride for aldehyde-

induced autofluorescence, or a

hydrophobic dye like Solvent

Orange 107 or Sudan Black B

for lipofuscin.[1][2][13]

High background with

speckled or punctate pattern

Antibody Aggregates: The

secondary antibody may have

formed aggregates.[6]

Reagent Particulates: Blocking

buffers (like BSA) or other

reagents may contain

precipitates.[15]

1. Centrifuge Antibodies: Spin

down the secondary antibody

solution before use to pellet

any aggregates.[6] 2. Filter

Buffers: Filter any buffers or

solutions that appear cloudy or

contain particulates.[15]

Signal is weak, but

background is still high

Suboptimal Antibody

Concentration: The primary or

secondary antibody

concentration may be too low

for the signal, while

background remains

prominent.[5][14]

Photobleaching: The

fluorophore is losing its signal

1. Titrate Antibodies: Perform a

titration to find the optimal

concentration for both primary

and secondary antibodies to

maximize the signal-to-noise

ratio.[5][14] 2. Use Antifade

Mounting Media: Always use a

mounting medium containing

an antifade reagent to protect
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due to prolonged exposure to

excitation light.[14]

your sample.[14] 3. Choose

Brighter Fluorophores: If

possible, switch to a brighter

fluorophore that is spectrally

distinct from the background.

[13] Dyes in the far-red

spectrum are often a good

choice.[1][4]

Treatment with Solvent Orange

107 reduced signal

Incompatibility or Over-

quenching: The solvent used

for the dye (e.g., ethanol) may

be incompatible with the

staining protocol, or the dye

concentration is too high,

leading to quenching of the

specific signal.

1. Optimize Dye

Concentration: Perform a

titration of Solvent Orange 107

to find the lowest effective

concentration. 2. Check

Protocol Compatibility: Ensure

all steps are compatible. For

example, some quenching

agents require specific

solvents that might affect

antibody binding or

antigenicity.[16][17]

Troubleshooting Logic Diagram
This diagram outlines a logical workflow for diagnosing and solving high background

fluorescence issues.
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Caption: Troubleshooting workflow for high background fluorescence.
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Experimental Protocols
Protocol: Applying Solvent Orange 107 to Reduce
Autofluorescence in FFPE Tissue Sections
This protocol describes the application of Solvent Orange 107 after immunofluorescent

staining and before mounting.

Materials:

Stained Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on slides

Ethanol (100%, 90%, 70%)

Phosphate-Buffered Saline (PBS)

Solvent Orange 107 stock solution (e.g., 1% w/v in 100% ethanol)

Working solution: 0.1% Solvent Orange 107 in 70% ethanol (diluted from stock)

Antifade mounting medium

Procedure:

Complete Immunofluorescence Staining: Perform your standard, validated

immunofluorescence protocol, including primary and secondary antibody incubations and all

associated washes.[18]

Post-Staining Wash: After the final wash step of your IF protocol, wash the slides 2 x 5

minutes in PBS.

Dehydration (Optional but Recommended): Briefly dip slides in a graded ethanol series (e.g.,

70%, 90%) to begin dehydration.

Incubate with Solvent Orange 107: Incubate the slides in the 0.1% Solvent Orange 107
working solution for 2-5 minutes at room temperature in the dark. Note: This step requires

optimization. Shorter times may be sufficient and can help prevent signal loss.
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Rinse Excess Dye: Briefly dip the slides in 70% ethanol to rinse off excess dye. Do not over-

wash.

Wash in PBS: Wash the slides 3 x 5 minutes in PBS to remove residual ethanol and

unbound dye.

Mount: Remove excess PBS and immediately mount the coverslip using an antifade

mounting medium.[18] Seal the coverslip.

Image: Proceed with imaging. Compare the results to a control slide that was not treated

with Solvent Orange 107.

Workflow for Staining & Autofluorescence Reduction
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Caption: Experimental workflow for immunofluorescence with Solvent Orange 107.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1169839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

